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molecular formula C11H13BrO2 B8631363 Ethyl 3-(bromomethyl)-5-methylbenzoate

Ethyl 3-(bromomethyl)-5-methylbenzoate

Cat. No. B8631363
M. Wt: 257.12 g/mol
InChI Key: BNRXBWYQSYYXGD-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

The subtitle compound was prepared from ethyl 3,5-dimethylbenzoate (2 g) and N-bromosuccinimide (2 g) by the method of example 5 step (i). Purification was by chromatography eluting with 5% ethyl acetate in isohexane Yield 1.85 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:14]N1C(=O)CCC1=O>>[Br:14][CH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C(=O)OCC)C=C(C1)C
Name
Quantity
2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 5% ethyl acetate in isohexane Yield 1.85 g

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C(=O)OCC)C=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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